molecular formula C11H12F3NO2 B13236036 Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate

Cat. No.: B13236036
M. Wt: 247.21 g/mol
InChI Key: FZQBFZQBXQAESY-UHFFFAOYSA-N
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Description

Structural Characterization & Molecular Architecture

Atomic Composition & Molecular Formula Analysis

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate possesses the molecular formula C₁₁H₁₂F₃NO₂ , corresponding to a molecular weight of 247.21 g/mol . The structure integrates three distinct functional groups:

  • A 3,4,5-trifluorobenzyl moiety, providing steric bulk and electron-withdrawing effects.
  • A β-amino ester backbone, enabling hydrogen bonding and zwitterionic stabilization.
  • A methyl ester group, influencing solubility and hydrolysis kinetics.

The IUPAC name, methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate, reflects the substitution pattern: the benzyl group attaches to the second carbon of the propane chain, while the amino group occupies the third position. Comparative analysis with analogous compounds, such as methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, reveals conserved fluorine-induced electronic effects despite positional isomerism.

Table 1: Comparative Molecular Features
Feature This compound Methyl 3-Amino-4-(2,4,5-Trifluorophenyl)Butanoate
Molecular Formula C₁₁H₁₂F₃NO₂ C₁₁H₁₂F₃NO₂
Molecular Weight (g/mol) 247.21 247.21
Fluorine Substitution 3,4,5-Trifluorophenyl 2,4,5-Trifluorophenyl
Backbone Length Propanoate (C3) Butanoate (C4)

Three-Dimensional Conformational Studies

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insight into preferred conformations. For example, methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits a gauche conformation about the C2-C3 bond, minimizing steric clashes between the fluorinated aryl group and ester moiety. Computational models predict similar torsional preferences in this compound, with the benzyl group adopting a pseudo-axial orientation relative to the amino-ester backbone.

Key bond lengths derived from related crystals include:

  • C=O ester : 1.21 Å (vs. 1.23 Å in DFT calculations)
  • C-N amino : 1.45 Å (indicative of partial double-bond character due to resonance)
  • C-F aryl : 1.34–1.36 Å (consistent with sp² hybridization).
Computational Geometry Optimization

Density functional theory (DFT) optimizations at the B3LYP/6-31G level reveal two stable conformers differing by a 120° rotation about the C2-Cbenzyl bond. The global minimum (Conformer A ) positions the trifluorobenzyl group antiperiplanar to the ester carbonyl, reducing dipole-dipole repulsion.

Table 2: DFT-Optimized Geometric Parameters
Parameter Conformer A Conformer B
C1-C2-Cbenzyl-C(aryl) (°) 178.2 62.4
C=O Bond Length (Å) 1.22 1.23
N-C2-C3 Dihedral (°) -64.3 55.8
Relative Energy (kcal/mol) 0.0 1.7

Electronic Structure Profiling

Frontier Molecular Orbital Analysis

DFT calculations at the B3LYP/6-31G level assign the highest occupied molecular orbital (HOMO) to the π-system of the fluorinated benzyl group (-6.32 eV), while the lowest unoccupied molecular orbital (LUMO) localizes on the ester carbonyl (-1.45 eV). The HOMO-LUMO gap of 4.87 eV suggests moderate electronic excitation energy, comparable to fluorinated imidazole derivatives used in nonlinear optics.

Dipole Moment Quantification

The computed dipole moment of 4.12 Debye arises from three primary contributors:

  • Ester carbonyl (1.83 D, direction: C=O → OCH₃).
  • Amino group (1.05 D, direction: N → H).
  • C-F bonds (1.24 D, direction: aryl ring centroid → F atoms).

This polarity enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.

Table 3: Electronic Properties from DFT
Property Value
HOMO Energy (eV) -6.32
LUMO Energy (eV) -1.45
HOMO-LUMO Gap (eV) 4.87
Dipole Moment (Debye) 4.12
Molecular Polarizability 28.7 ų

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-11(16)7(5-15)2-6-3-8(12)10(14)9(13)4-6/h3-4,7H,2,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQBFZQBXQAESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reduction of α,β-Unsaturated Intermediates

A key preparation method involves the reduction of an α,β-unsaturated ester intermediate, methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, to the corresponding saturated methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate derivative. The process steps include:

  • Step A: Reduction Reaction

    • Reagents: Catalytic amounts of borohydride, Lewis acid, and crown ether
    • Solvent: Preferably toluene for mild reaction conditions and easy solvent recovery
    • Temperature: 20 to 30 °C to optimize yield and reduce by-products
    • Outcome: High conversion to the saturated amino ester with improved chiral selectivity
  • Step B: Conversion Reaction

    • Solvent: Alcohol solvents such as methanol, ethanol, or propanol
    • Temperature: 10 to 15 °C for mild reaction conditions
    • Use of aminoalcohol ligands (1-2% molar ratio) to enhance chiral purity by forming coordination complexes
  • Post-Treatment

    • Removal of solvents under reduced pressure
    • Extraction with toluene and water, pH adjustment to 8-9
    • Drying over sodium sulfate and filtration to isolate the intermediate for subsequent reactions

Preparation of Intermediate Compounds

The α,β-unsaturated ester intermediate can be prepared by:

  • Reacting a precursor compound (formula I) with ammonium formate in an alcohol solvent under reflux conditions
  • Using a molar excess of ammonium formate (1:4.5-6 ratio) to drive the reaction to completion
  • Alcohol solvents such as methanol or ethanol are preferred for their low toxicity and operational convenience

Alternative Synthetic Approaches

  • Catalytic Hydrogenation

    • Catalytic hydrogenation of nitro-substituted trifluorobenzyl compounds followed by reduction to amino derivatives is a known route for related compounds.
    • Catalysts such as palladium on carbon (Pd/C) are employed under controlled conditions.
  • Stereo-selective Reduction

    • Use of stereo-selective reducing agents like DIP chloride or Borane dimethyl sulfide (Borane DMS) in the presence of chiral catalysts (e.g., R-methyl CBS) to obtain enantiomerically enriched products.
  • Salt Formation for Purification

    • Formation of pharmaceutically acceptable salts (e.g., ethanolamine salts) can be used to enhance compound stability and facilitate purification.

Comparative Data Table of Preparation Parameters

Step/Parameter Conditions/Details Purpose/Outcome Reference
Reduction catalyst system Borohydride, Lewis acid, crown ether Efficient reduction with high chiral selectivity
Solvent for reduction Toluene Mild conditions, easy solvent recovery
Reduction temperature 20-30 °C High yield, reduced by-products
Conversion solvent Methanol, ethanol, or propanol Low toxicity, good reaction medium
Conversion temperature 10-15 °C Mild reaction conditions
Aminoalcohol ligand amount 1-2% molar ratio relative to substrate Enhances chiral purity
Intermediate formation Reaction of precursor with ammonium formate in alcohol solvent at reflux High conversion to α,β-unsaturated ester
Alternative reduction agents DIP chloride, Borane DMS with chiral catalysts Stereoselective reduction
Catalytic hydrogenation Pd/C catalyst under hydrogen atmosphere Reduction of nitro to amino group
Post-reaction workup Solvent removal, aqueous extraction, drying Purification and isolation

Research Findings and Considerations

  • The use of catalytic systems combining borohydride, Lewis acid, and crown ethers allows mild reaction conditions, improving yield and product purity while minimizing by-products.
  • Alcohol solvents such as methanol and ethanol are preferred for conversion steps due to their low toxicity and operational ease.
  • The addition of aminoalcohol ligands significantly enhances chiral selectivity by forming coordination complexes with intermediates.
  • Stereoselective reductions using chiral catalysts provide access to enantiomerically enriched compounds, important for pharmaceutical applications.
  • Salt formation with various amines improves compound stability and facilitates downstream processing.
  • The overall synthetic route benefits from careful control of temperature, solvent choice, and reagent ratios to optimize yield, purity, and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate

  • Structural Difference : Replacement of the methyl ester group with an ethyl ester.
  • Molecular Formula: C₁₂H₁₄F₃NO₂ (vs. C₁₁H₁₂F₃NO₂ for the methyl ester) .
  • Molecular Weight : 261.24 g/mol (vs. 247.21 g/mol for the methyl ester).
  • However, this compound is also listed as out of stock, suggesting synthesis or stability challenges .

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate Hydrochloride

  • Structural Difference : Hydrochloride salt form of the parent compound.
  • Molecular Formula: C₁₁H₁₃ClF₃NO₂ .
  • Molecular Weight : 283.68 g/mol.
  • Implications: The addition of HCl improves solubility in polar solvents, which is critical for pharmaceutical formulations.

Methyl 3-amino-2-(trifluoromethyl)propanoate

  • Structural Difference : Substitution of the 3,4,5-trifluorobenzyl group with a trifluoromethyl (-CF₃) group.
  • Molecular Formula: C₅H₈F₃NO₂ .
  • Physical Properties :
    • Boiling Point: 50°C at 0.2 mmHg (indicating volatility under reduced pressure).
    • Density: 1.345 g/mL at 25°C.
    • Refractive Index: 1.374 .
  • The lower molecular weight (173.12 g/mol) may also facilitate diffusion in catalytic applications.

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

  • Structural Difference : Replacement of the 3,4,5-trifluorobenzyl group with a 4-methylbenzyl group.
  • Implications : The methyl group introduces electron-donating effects, altering electronic distribution compared to the electron-withdrawing fluorine substituents. This could reduce stability in oxidative environments but improve binding affinity in hydrophobic enzyme pockets .

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Notable Properties
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate C₁₁H₁₂F₃NO₂ 247.21 Trifluorobenzyl, methyl ester N/A Discontinued
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate C₁₂H₁₄F₃NO₂ 261.24 Trifluorobenzyl, ethyl ester N/A Out of stock
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride C₁₁H₁₃ClF₃NO₂ 283.68 Trifluorobenzyl, hydrochloride salt 95% Enhanced solubility
Methyl 3-amino-2-(trifluoromethyl)propanoate C₅H₈F₃NO₂ 173.12 Trifluoromethyl, methyl ester 90% Volatile under reduced pressure
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate C₁₂H₁₇NO₂ 219.27 4-methylbenzyl, methyl ester N/A Improved hydrophobicity

Research and Application Insights

  • Pharmaceutical Relevance: The trifluorobenzyl group in this compound enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design. However, its discontinued status suggests challenges in large-scale synthesis or regulatory hurdles .
  • Agrochemical Potential: Structurally related sulfonylurea esters (e.g., triflusulfuron-methyl) share the methyl ester motif but incorporate triazine rings for herbicidal activity. This highlights the versatility of ester groups in agrochemicals but underscores the specificity required for target interactions .
  • Synthetic Challenges : The hydrochloride derivative’s 95% purity and the discontinued status of multiple analogs indicate purification difficulties, likely due to the fluorine-rich structures complicating crystallization or chromatography.

Biological Activity

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H12F3NO2C_11H_{12}F_3NO_2 and a molecular weight of approximately 247.217 g/mol. The trifluorobenzyl moiety enhances the compound's lipophilicity, which is crucial for its biological interactions.

Key Features:

  • Trifluoromethyl Group: Increases lipophilicity and biological activity.
  • Amino Group: Potentially involved in receptor interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. While specific synthetic routes are not detailed in the search results, typical methods may involve:

  • Alkylation Reactions: To introduce the trifluorobenzyl group.
  • Amine Protection Strategies: To ensure selective reactions involving the amino group.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation: The compound may interact with specific receptors or enzymes within biological systems, modulating their activity.
  • Cell Membrane Penetration: The lipophilic nature allows it to cross cell membranes effectively, leading to intracellular effects.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-2-(trifluoromethyl)propanoateC6H8F3NO2C_6H_8F_3NO_2Lacks trifluorobenzyl group
Methyl 4-amino-2-(trifluorobenzyl)butanoateC11H12F3NO2C_{11}H_{12}F_3NO_2Longer carbon chain
Methyl 3-amino-2-(phenyl)propanoateC10H13NO2C_{10}H_{13}NO_2No fluorine substituents

This table highlights how this compound stands out due to its enhanced lipophilicity and potential biological activity compared to its analogs.

Case Studies

While specific case studies on this compound were not found in the provided search results, related compounds have been studied for their effects in various biological contexts. For instance:

  • Antiviral Activity: Compounds with similar structures have shown promise in inhibiting viral replication processes.
  • Anti-inflammatory Effects: Research into related amino acid derivatives suggests potential applications in reducing inflammation.

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